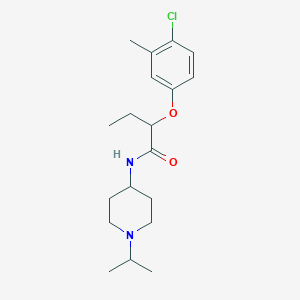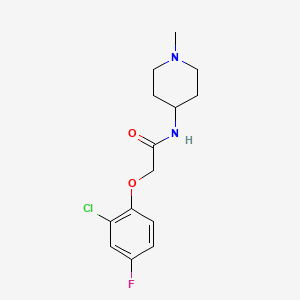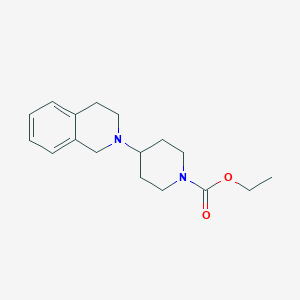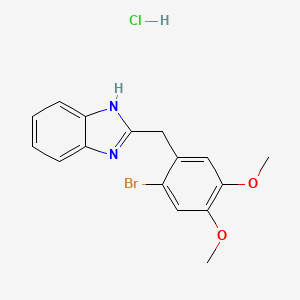![molecular formula C19H22N2O2 B5179543 (2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5179543.png)
(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine, also known as DOI, is a psychoactive compound that belongs to the family of phenethylamines. It is a potent agonist of the serotonin 5-HT2A receptor and has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine acts as a potent agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of this receptor leads to the activation of intracellular signaling pathways that modulate the activity of various neurotransmitters such as dopamine, glutamate, and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including changes in neurotransmitter release, synaptic plasticity, and neuronal excitability. It has been shown to increase the release of dopamine and glutamate in various brain regions, leading to changes in mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of this receptor on various biochemical and physiological processes. However, one of the limitations of using this compound is its potential for inducing hallucinations and other psychoactive effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine, including the development of more selective agonists and antagonists for the 5-HT2A receptor, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its effects on synaptic plasticity and neuronal excitability. Additionally, further research is needed to better understand the mechanisms underlying its psychoactive effects and to develop strategies for minimizing these effects in clinical settings.
Synthesemethoden
The synthesis of (2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine involves a multi-step process that starts with the condensation of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced to 2,4-dimethoxyphenyl-2-amino-propane using a reducing agent such as lithium aluminum hydride. The final step involves the N-alkylation of 2,4-dimethoxyphenyl-2-amino-propane with 1H-indol-3-yl-ethyl-bromide to yield this compound.
Wissenschaftliche Forschungsanwendungen
(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to have a high affinity for the 5-HT2A receptor and is believed to modulate the activity of this receptor in the brain, leading to changes in neurotransmitter release and synaptic plasticity.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-22-16-8-7-15(19(11-16)23-2)12-20-10-9-14-13-21-18-6-4-3-5-17(14)18/h3-8,11,13,20-21H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUDCACOUHLUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-methyl-3-phenyl-4-imidazolidinone](/img/structure/B5179474.png)
![2-(allylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5179480.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179488.png)

![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5179494.png)
![2-butyl-5-(2-hydroxy-5-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5179502.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5179506.png)

![N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5179522.png)


![1-(3-bromophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179565.png)
![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)
![4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)
